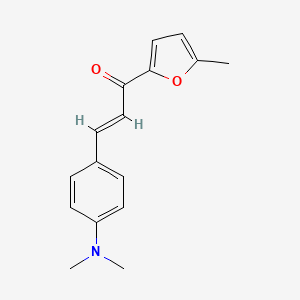

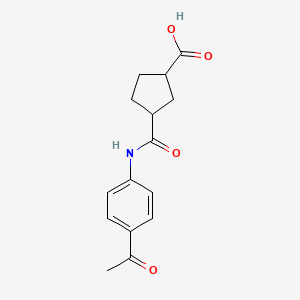

![molecular formula C21H26N6O3 B2519332 8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923203-87-6](/img/structure/B2519332.png)

8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a structurally complex molecule that appears to be related to the family of purine derivatives. Purine derivatives are known for their wide range of biological activities, including antitumor and antiviral properties, as well as their potential use in the treatment of cardiovascular diseases.

Synthesis Analysis

The synthesis of related purine derivatives has been described in the literature. For instance, the synthesis of 8-amino-3-deazaguanine, a purine nucleoside phosphorylase inhibitor with antitumor activity, involves the ammonolysis of an imidazole precursor followed by dehydration and deprotection steps . Another method for synthesizing purine derivatives, such as 8-alkoxypurines, involves the condensation of tetraethoxymethane with ortho-diamines, which can be isolated as intermediates before thermal cyclization . Additionally, the synthesis of 7,8-polymethylenepurine derivatives is achieved through the condensation of diethylacetal of dimethylformamide with 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles .

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by a fused ring system that includes imidazole and pyrimidine rings. The specific compound likely contains substituents on the purine ring system, such as ethoxyphenyl and methyl groups, which can influence its biological activity and molecular interactions .

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, including cyclization, alkylation, and deprotection, which are essential for their synthesis. The reactivity of these compounds is influenced by their functional groups and the presence of acidic or basic conditions during the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as ionization constants, ultraviolet absorption, and proton nuclear magnetic resonance data, are important for understanding their behavior in biological systems and their potential therapeutic applications. These properties are determined by the molecular structure and substituents present on the purine ring .

Scientific Research Applications

Synthesis and Chemical Properties

Research on purine derivatives, including imidazo[1,2,3-cd]purine analogues, focuses on developing new synthesis methods to explore their chemical properties and potential applications. For instance, studies have reported on the synthesis of various purine derivatives to understand their antiviral, antihypertensive, and antineoplastic activities. These studies involve exploring different chemical pathways to obtain purine derivatives with specific functional groups that may impart desired biological activities (Nilov et al., 1995).

Biological Activity and Drug Design

Purine analogues are investigated for their biological activities, including antiviral, antineoplastic, and enzyme inhibitory effects. Such compounds are valuable in drug design due to their ability to mimic natural biological molecules, thereby interacting with various biological targets. For example, modifications to the purine structure have been explored to develop compounds with potent in vivo activity against murine leukemia, demonstrating the potential of purine derivatives in anticancer therapy (Cholody et al., 1996).

properties

IUPAC Name |

6-[2-(2-ethoxyanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3/c1-6-30-16-10-8-7-9-15(16)22-11-12-26-13(2)14(3)27-17-18(23-20(26)27)24(4)21(29)25(5)19(17)28/h7-10,22H,6,11-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXCNHYOJBBFRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NCCN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 17497970 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

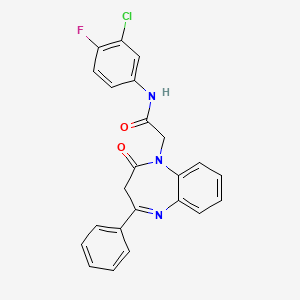

![3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B2519251.png)

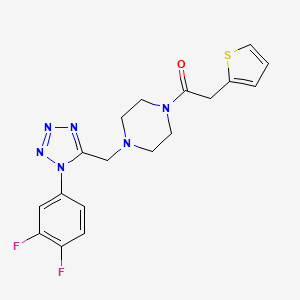

![2-Chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2519253.png)

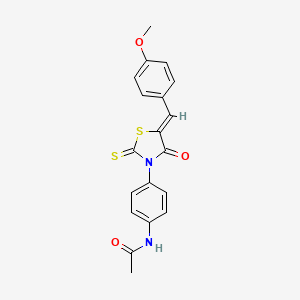

![N-cyclopropyl-2-{2-[(2-methylpropyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2519258.png)

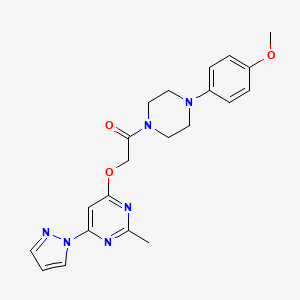

![N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2519262.png)

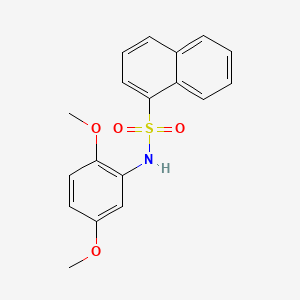

![(1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2519263.png)

![6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2519269.png)

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2519272.png)